molecular formula C12H11F2NO2 B3025293 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole CAS No. 932780-66-0

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole

Cat. No. B3025293
CAS RN: 932780-66-0
M. Wt: 239.22 g/mol
InChI Key: OWEALCQJNUMXOS-UHFFFAOYSA-N
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Description

“4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole” is a chemical compound . It is used in the field of life sciences . The molecular formula of this compound is C12H11F2NO2 .

Scientific Research Applications

Alkylation and Reactivity Studies

Research has explored the alkylation of 3,5-dimethylisoxazole, a component of 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole. Alkylation with sodium amide in liquid ammonia results in the formation of 3-methyl-5-alkylisoxazoles. This study also examined di- and tri-alkylation reactions, leading to isoxazoles with secondary and tertiary alkyl groups at the 5-position (Kashima, Tobe, Sugiyama, & Yamamoto, 1973). Another study focused on regiospecific alkylation and metalation of 3,5-dimethylisoxazole, which allows for the specific synthesis of disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).

Isoxazole Derivatives in Cancer Research

3,5-Dimethylisoxazole derivatives have been studied as potential inhibitors for BRD4, a target for blocking proliferation in various cancer cell lines. These derivatives exhibit robust potency for BRD4 inhibition and show potential as lead compounds for further investigations in cancer treatment (Li, Zhang, Zhao, Yang, Zhang, & Zhou, 2018).

Isoxazole in Bromodomain Ligand Development

The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere in the development of bromodomain ligands. These compounds have shown potential as competitive inhibitors with applications in antiproliferative and anti-inflammatory treatments. X-ray crystallographic analysis has helped understand the activity and selectivity of these isoxazole derivatives against various bromodomains (Hewings, Wang, Philpott, et al., 2011).

properties

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c1-7-10(8(2)17-15-7)6-16-12-4-3-9(13)5-11(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEALCQJNUMXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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